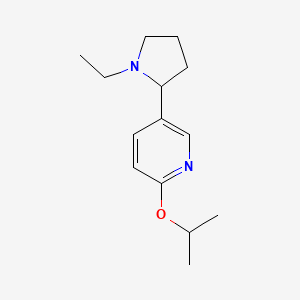

5-(1-Ethylpyrrolidin-2-yl)-2-isopropoxypyridine

Beschreibung

5-(1-Ethylpyrrolidin-2-yl)-2-isopropoxypyridine is a pyridine derivative featuring a 1-ethylpyrrolidine substituent at the 5-position and an isopropoxy group at the 2-position. The ethylpyrrolidine moiety is a common feature in antipsychotics (e.g., levosulpiride) and D2 receptor antagonists (e.g., eticlopride), while the isopropoxy group may influence solubility and metabolic stability .

Eigenschaften

Molekularformel |

C14H22N2O |

|---|---|

Molekulargewicht |

234.34 g/mol |

IUPAC-Name |

5-(1-ethylpyrrolidin-2-yl)-2-propan-2-yloxypyridine |

InChI |

InChI=1S/C14H22N2O/c1-4-16-9-5-6-13(16)12-7-8-14(15-10-12)17-11(2)3/h7-8,10-11,13H,4-6,9H2,1-3H3 |

InChI-Schlüssel |

PTROXQJBKFBMLY-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCCC1C2=CN=C(C=C2)OC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-(1-Ethylpyrrolidin-2-yl)-2-Isopropoxypyridin umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit 2-Isopropoxypyridin und 1-Ethylpyrrolidin.

Reaktionsbedingungen: Die Reaktion wird unter wasserfreien Bedingungen unter Verwendung eines geeigneten Lösungsmittels wie Dichlormethan oder Tetrahydrofuran durchgeführt. Eine Base wie Natriumhydrid oder Kalium-tert-butanolat wird verwendet, um die Ausgangsmaterialien zu deprotonieren, was die nucleophile Substitutionsreaktion erleichtert.

Reaktionsschritte: Das 2-Isopropoxypyridin wird zunächst durch die Base aktiviert, gefolgt von der Zugabe von 1-Ethylpyrrolidin. Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur gerührt, um eine vollständige Umsetzung zu gewährleisten.

Industrielle Produktionsmethoden: Für die industrielle Produktion wird der Prozess für höhere Ausbeuten und Reinheit optimiert. Dies beinhaltet:

Kontinuierliche Strömungsreaktoren: Einsatz von kontinuierlichen Strömungsreaktoren, um konstante Reaktionsbedingungen zu gewährleisten und die Effizienz zu verbessern.

Reinigung: Das Produkt wird mit Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid, was zur Bildung der entsprechenden N-Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, wobei der Pyridinring möglicherweise zu einem Piperidinring reduziert wird.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen der Isopropoxyrest unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Verschiedene Nucleophile wie Amine, Thiole oder Halogenide.

Hauptprodukte:

Oxidation: N-Oxide des Pyridinrings.

Reduktion: Piperidinderivate.

Substitution: Substituierte Pyridinderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-(1-Ethylpyrrolidin-2-yl)-2-Isopropoxypyridin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen im Körper. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität verändern. Zum Beispiel:

Rezeptorbindung: Sie kann als Agonist oder Antagonist an bestimmten Neurotransmitterrezeptoren wirken und die neuronale Signalübertragung modulieren.

Enzymhemmung: Die Verbindung kann Enzyme hemmen, indem sie an ihre aktiven Zentren bindet, die Substratkonversion verhindert und Stoffwechselwege beeinflusst.

Wirkmechanismus

The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-2-isopropoxypyridine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity. For example:

Receptor Binding: It may act as an agonist or antagonist at certain neurotransmitter receptors, modulating neuronal signaling.

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate conversion and affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyridine vs. Benzamide Derivatives

- 5-(1-Ethylpyrrolidin-2-yl)-2-isopropoxypyridine : Pyridine core with ethylpyrrolidine and isopropoxy substituents.

- Levosulpiride : Benzamide core with a 1-ethylpyrrolidine group and 2-methoxy-5-sulfamoyl substituents. Levosulpiride acts as a D2 receptor antagonist, used for gastrointestinal prokinetic and antipsychotic effects .

- ASP-azo-ASA: Conjugated benzamide derivative with an azo-linked 5-aminosalicylic acid (5-ASA). Demonstrates anti-inflammatory activity in colitis models via combined D2 antagonism and 5-ASA release .

Piperidine vs. Pyrrolidine Analog

- 5-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring) and ethyl with butyl. Higher molecular weight (276.4 g/mol vs. ~236 g/mol for the target compound) suggests increased lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

Substituent Modifications

Alkoxy Group Variations

- 5-(Ethoxymethoxy)-2-isopropoxypyridine : Ethoxymethoxy substituent at the 5-position instead of ethylpyrrolidine. This compound serves as a synthetic intermediate, highlighting the role of alkoxy groups in modulating reactivity during synthesis .

- Eticlopride : Shares the 1-ethylpyrrolidine group but includes a chlorinated benzamide structure. A potent D2 antagonist with 60 μM activity in neuronal studies .

Key Insight : Isopropoxy groups may enhance metabolic stability compared to smaller alkoxy substituents (e.g., methoxy in levosulpiride) due to steric hindrance.

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Table 2: Substituent Impact on Properties

Research Implications and Gaps

- Piperidine Analog : Discontinuation of 5-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine suggests challenges in synthesis or efficacy, highlighting the need for optimized pyrrolidine-based derivatives.

Biologische Aktivität

Overview of 5-(1-Ethylpyrrolidin-2-yl)-2-isopropoxypyridine

This compound is a synthetic compound that belongs to a class of molecules often studied for their potential pharmacological properties. The structure features a pyridine ring substituted with an ethylpyrrolidine moiety and an isopropoxy group, which may influence its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the pyrrolidine and pyridine rings suggests potential interactions with neurotransmitter systems, particularly those related to dopamine and serotonin, which are critical in mood regulation and cognitive functions.

Pharmacological Potential

- Neuroactive Properties : Compounds similar to this one have been investigated for their neuroactive properties. For instance, they may act as agonists or antagonists at specific neurotransmitter receptors, influencing behaviors associated with anxiety, depression, or cognitive enhancement.

- Antimicrobial Activity : Some derivatives of pyridine compounds exhibit antimicrobial properties. Research into the structure-activity relationship (SAR) of similar compounds may provide insights into the potential antimicrobial efficacy of this compound.

- Anti-inflammatory Effects : Compounds that modulate inflammatory pathways are crucial in treating various diseases. The isopropoxy group may enhance solubility and bioavailability, potentially leading to anti-inflammatory effects.

Comparative Studies

Comparative studies involving structural analogs can elucidate the biological profile of this compound. For example:

- Structure-Activity Relationship (SAR) : Variations in substituents on the pyridine ring can significantly affect receptor binding affinity and selectivity.

- In Vivo vs. In Vitro : Differences in biological activity observed in vitro may not always translate to in vivo efficacy due to metabolic factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.